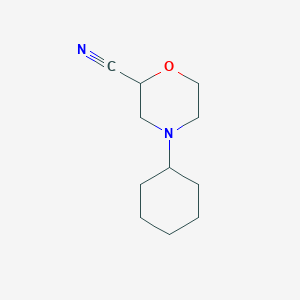
4-Cyclohexylmorpholine-2-carbonitrile
Overview
Description
4-Cyclohexylmorpholine-2-carbonitrile (CHMC) is a heterocyclic compound with a distinct molecular structure. It is widely used in various scientific experiments. The CAS Number for this compound is 1461714-97-5 .
Synthesis Analysis
The synthesis of 4-cyclohexylmorpholines can be achieved through the highly efficient Pd-catalyzed direct coupling of aryl ethers (including the typical lignin model compounds) and morpholines . This process involves the cleavage of the C (Ar)–O bonds to generate the corresponding cyclohexanones and subsequent reductive amination .Molecular Structure Analysis
The molecular formula of this compound is C11H18N2O. The Inchi Code is 1S/C11H18N2O/c12-8-11-9-13(6-7-14-11)10-4-2-1-3-5-10/h10-11H,1-7,9H2 .Physical And Chemical Properties Analysis
The molecular weight of this compound is 194.28 g/mol . It is an oil at room temperature .Scientific Research Applications
Synthesis and Characterization
- Facile Synthesis and Reactivity Studies : The synthesis of tetrahydropyrimido quinoline derivatives, involving cyclohexanone and related compounds, demonstrates the reactivity and potential utility of cyclohexane-derived carbonitriles in organic synthesis (Elkholy & Morsy, 2006).
- Regioselective Synthesis in Aqueous Medium : The development of a mild, environment-friendly procedure for synthesizing spiro[cyclohexane-pyrimido benzimidazole]-carbonitrile using microwave irradiation highlights a green chemistry approach to carbonitrile synthesis (Dandia et al., 2007).
- Palladium-catalyzed Synthesis : Research on the Pd-catalyzed coupling of aryl ethers and morpholines to produce 4-cyclohexylmorpholines, including 4-Cyclohexylmorpholine-2-carbonitrile, offers insights into efficient synthesis methods for fine chemicals (Zheng et al., 2021).
Chemical Properties and Reactions
- Magnetic Field Effects on Photoinduced Reactions : A study on the photoinduced substitution reaction of methylquinoline-carbonitrile in cyclohexane, showing magnetic field effects, reveals the nuanced chemical behavior of similar carbonitrile compounds (HataNorisuke & HokawaMasahito, 2006).
- Rhodium-Catalyzed 1,4-Addition and Drug Synthesis : Cycloalkene carbonitriles' application in enantioselective rhodium-catalyzed 1,4-addition, leading to the formal synthesis of drugs like Vabicaserin, underscores their pharmaceutical relevance (Dziechciejewski et al., 2015).
Biological Applications and Studies
- Antiproliferative Properties and DNA Binding : The synthesis of benzo[f]chromene-carbonitrile derivatives and their testing on HT-29 cells, with insights into apoptosis and DNA interaction, highlights potential therapeutic applications (Hanifeh Ahagh et al., 2019).
Safety and Environmental Assessments
- Safety Assessment of Related Compounds : An extensive safety assessment of a related compound, 3-cyclohexene-carbonitrile, covering genotoxicity and environmental safety, provides a template for assessing the safety of similar chemicals (Api et al., 2020).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
4-cyclohexylmorpholine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c12-8-11-9-13(6-7-14-11)10-4-2-1-3-5-10/h10-11H,1-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGKAXNGMYVWNAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCOC(C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



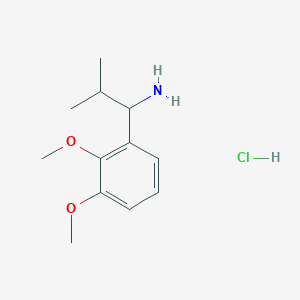
![5-Bromo-3-cyclopropyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1458098.png)

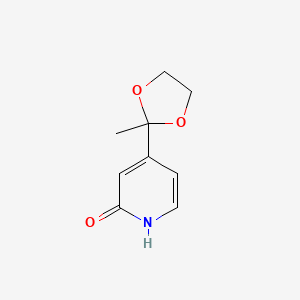
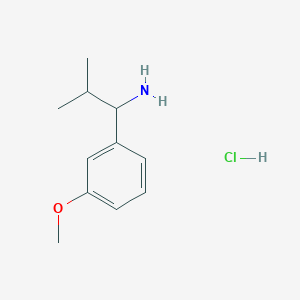
![(R)-4-((3R,5R,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B1458104.png)
![Ethyl 4-chlorobenzo[4,5]thieno-[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1458105.png)

![3-[2-(2-Iodoethoxy)-ethoxy]-propyne](/img/structure/B1458111.png)

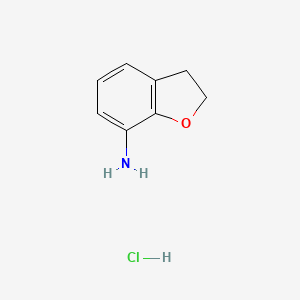
![2-Chloro-pyrido[2,3-b]pyrazine dihydrochloride](/img/structure/B1458114.png)

